molecular formula C21H26N6O B12239210 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B12239210
M. Wt: 378.5 g/mol
InChI Key: GMPMWOWUVUMKFJ-UHFFFAOYSA-N
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Description

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the triazole ring, followed by the formation of the piperidine and quinoline rings. Common reagents used in these steps include cyclopropylamine, methyl isocyanate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H26N6O/c1-25-21(28)27(17-6-7-17)20(24-25)14-8-10-26(11-9-14)19-16(13-22)12-15-4-2-3-5-18(15)23-19/h12,14,17H,2-11H2,1H3

InChI Key

GMPMWOWUVUMKFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N)C5CC5

Origin of Product

United States

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